5-METHYL-N-[3-(5-METHYLFURAN-2-AMIDO)PHENYL]FURAN-2-CARBOXAMIDE
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Overview
Description
N,N’-benzene-1,3-diylbis(5-methylfuran-2-carboxamide) is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
The synthesis of N,N’-benzene-1,3-diylbis(5-methylfuran-2-carboxamide) involves several steps. One common synthetic route includes the reaction of 5-methylfuran-2-carboxylic acid with benzene-1,3-diamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N,N’-benzene-1,3-diylbis(5-methylfuran-2-carboxamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N’-benzene-1,3-diylbis(5-methylfuran-2-carboxamide) involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .
Comparison with Similar Compounds
N,N’-benzene-1,3-diylbis(5-methylfuran-2-carboxamide) can be compared to other furan derivatives, such as 2-furoic acid and 5-nitrofuran-2-yl derivatives . While these compounds share some structural similarities, N,N’-benzene-1,3-diylbis(5-methylfuran-2-carboxamide) is unique due to its specific substitution pattern and the presence of the benzene-1,3-diylbis moiety . This uniqueness contributes to its distinct biological and pharmacological properties .
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3g/mol |
IUPAC Name |
5-methyl-N-[3-[(5-methylfuran-2-carbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c1-11-6-8-15(23-11)17(21)19-13-4-3-5-14(10-13)20-18(22)16-9-7-12(2)24-16/h3-10H,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
RUFPAIKZWDBCPN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
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